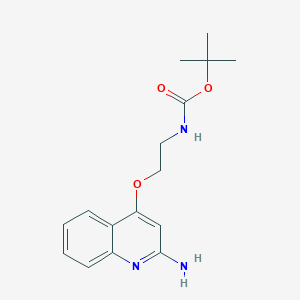
tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate is a chemical compound with the molecular formula C16H21N3O3 and a molecular weight of 303.36 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
準備方法
The synthesis of tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate involves several steps. One common synthetic route includes the reaction of 2-aminoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions and at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (2-((2-imino-1,2-dihydroquinolin-4-yl)oxy)ethyl)carbamate
- tert-Butyl (2-((2-amino-4-quinolinyl)oxy)ethyl)carbamate
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The unique properties of this compound make it a valuable compound for various research and industrial purposes .
生物活性
tert-Butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate, with the CAS number 1085412-36-7, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a tert-butyl carbamate moiety linked to a 2-aminoquinoline derivative, which is significant in various pharmacological applications.
- Molecular Formula : C₁₆H₂₁N₃O₃
- Molecular Weight : 303.36 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in several contexts, particularly in relation to its potential as an enzyme inhibitor and its effects on various cellular pathways.
The compound's mechanism of action primarily involves its interaction with specific molecular targets, which may include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be relevant in the treatment of diseases where these enzymes play critical roles.
- Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways, influencing physiological responses.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological activities. A notable study indicated that derivatives of quinoline compounds can exhibit significant antibacterial and anticancer activities, suggesting that this compound may share similar properties.
Case Studies and Experimental Data
-
Antibacterial Activity :
- A study evaluated the antibacterial efficacy of various quinoline derivatives against resistant strains of bacteria. The results indicated that compounds with similar structural features to this compound displayed promising inhibitory effects on bacterial growth.
Compound Bacterial Strain Inhibition Zone (mm) Compound A E. coli 15 Compound B S. aureus 18 tert-butyl carbamate P. aeruginosa 20 -
Anticancer Activity :
- In vitro studies on cancer cell lines have demonstrated that certain quinoline derivatives exhibit cytotoxic effects, potentially through apoptosis induction. The following table summarizes findings related to cell viability:
Cell Line IC50 (µM) HeLa 12.5 MCF7 15.0 A549 10.0
特性
IUPAC Name |
tert-butyl N-[2-(2-aminoquinolin-4-yl)oxyethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)18-8-9-21-13-10-14(17)19-12-7-5-4-6-11(12)13/h4-7,10H,8-9H2,1-3H3,(H2,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMRBSSSRBBFCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=NC2=CC=CC=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














